molecular formula C11H16O2 B12698936 Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate CAS No. 93963-21-4

Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate

Cat. No.: B12698936
CAS No.: 93963-21-4
M. Wt: 180.24 g/mol
InChI Key: UHBUKFKTICTRIO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of bicyclo[2.2.1]hept-5-en-2-yl isobutyrate is rooted in mid-20th-century developments in cycloaddition chemistry. Early work on norbornene derivatives, such as those described in patent EP 1757580 A1, laid the groundwork for modular approaches to bicyclic esters. The compound’s discovery parallels advancements in the Diels–Alder reaction, a [4+2] cycloaddition between a diene and a dienophile, which remains a cornerstone for constructing bicyclo[2.2.1]heptene systems. For example, reacting cyclopentadiene with acrylic acid derivatives under Lewis acid catalysis yields bicyclic alcohols, which are subsequently esterified with isobutyric acid.

A critical breakthrough was the optimization of reaction conditions to minimize oligomerization byproducts. As noted in EP 1757580 A1, using alkyl-cyclopentadiene dimers instead of monomeric cyclopentadiene reduced trimer and tetramer formation, enhancing the purity of norbornene derivatives like bicyclo[2.2.1]hept-5-en-2-yl isobutyrate. Modern syntheses employ temperatures between –78°C and 200°C, with catalysts such as boron trifluoride diethyl etherate (BF₃·OEt₂) to accelerate acylation.

Table 1: Key Synthetic Methods for Bicyclo[2.2.1]hept-5-en-2-yl Isobutyrate

Method Reactants Conditions Yield Optimization
Diels–Alder Reaction Cyclopentadiene, Acrylate Lewis acid, –78°C to RT Low oligomer formation
Esterification Bicycloheptenol, Isobutyric Acid Acid catalyst, reflux Distillation purification

Nomenclature and IUPAC Classification

The systematic name bicyclo[2.2.1]hept-5-en-2-yl isobutyrate adheres to IUPAC rules for bicyclic and ester-containing compounds. The prefix bicyclo[2.2.1] specifies a fused-ring system with two carbons in the first bridge, two in the second, and one in the third. The hept-5-en designation indicates a seven-membered bicyclic structure with a double bond at the 5-position, while the suffix -2-yl isobutyrate denotes the ester group at the 2-position of the bicyclic framework.

The molecular formula, C₁₁H₁₆O₂ , arises from the combination of bicyclo[2.2.1]hept-5-ene (C₇H₁₀) and isobutyric acid (C₄H₈O₂), minus a water molecule eliminated during esterification. Structural analysis confirms the endo or exo configuration of the isobutyrate group, which influences reactivity in subsequent transformations.

Table 2: Structural and Nomenclatural Data

Property Detail Source
IUPAC Name Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate
Molecular Formula C₁₁H₁₆O₂
Bridgehead Positions 2-position (ester attachment)
Double Bond Location 5-position

Role in Bicyclic Compound Research

Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate has become a pivotal substrate for studying strain-induced reactivity in bicyclic systems. Its electron-rich double bond participates in electrophilic additions, enabling the synthesis of functionalized derivatives for materials science. For instance, epoxidation of the double bond yields oxirane-containing analogs, which are intermediates in epoxy resin production.

In polymer chemistry, the compound’s rigid bicyclic structure enhances the thermal stability of polymers. Patent EP 0324980 B1 highlights its utility in formulating norbornene-based polymers with extended pot lives and lower molding temperatures, critical for industrial applications. Additionally, its ester group serves as a handle for further chemical modifications, such as hydrolysis to carboxylic acids or transesterification with other alcohols.

Properties

CAS No.

93963-21-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl 2-methylpropanoate

InChI

InChI=1S/C11H16O2/c1-7(2)11(12)13-10-6-8-3-4-9(10)5-8/h3-4,7-10H,5-6H2,1-2H3

InChI Key

UHBUKFKTICTRIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CC2CC1C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate typically involves the esterification of bicyclo[2.2.1]hept-5-en-2-ol with isobutyric acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, ethers, or other substituted derivatives.

Scientific Research Applications

Fragrance Industry

Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate is utilized in the formulation of fragrance compositions due to its ability to enhance the intensity and longevity of scent profiles. A patent describes a fragrance composition that incorporates this compound to improve the overall olfactory experience, demonstrating its significance in perfumery .

Key Properties:

  • Fragrance Profile Improvement: Enhances scent longevity and intensity.
  • Low Volatility: Contributes to the stability of fragrance formulations.

Medicinal Chemistry

In medicinal chemistry, bicyclic compounds like bicyclo(2.2.1)hept-5-en-2-yl derivatives have been studied for their potential therapeutic effects. Research has shown that these compounds can exhibit biological activity, making them candidates for drug development.

Case Study:
A study involving the synthesis of bicyclo(2.2.1)hept-5-en-2-yl phenyl sulfoxide demonstrated the compound's potential in biological applications through Diels-Alder reactions, which are fundamental in constructing complex organic molecules . The structural analysis of synthesized diastereomers provided insights into their stereochemistry and potential interactions with biological targets.

Polymer Science

This compound's unique structure lends itself to applications in polymer science as a monomer or additive in polymer formulations. Its incorporation can enhance the mechanical properties and thermal stability of polymers.

Research Findings:
Studies have indicated that bicyclic compounds can improve the performance characteristics of polymers by providing rigidity and resistance to degradation under thermal stress . This property makes them valuable in creating durable materials for various industrial applications.

Chemical Reactivity and Synthesis

The reactivity of bicyclo(2.2.1)hept-5-en-2-yl derivatives has been explored in various chemical reactions, including nucleophilic substitutions and rearrangements. These reactions are crucial for synthesizing more complex organic molecules.

Data Table: Reactivity Overview

Reaction TypeObservations
Nucleophilic SubstitutionLow reactivity due to steric hindrance
Diels-Alder CycloadditionEffective method for synthesizing derivatives
Thermal StabilityStable under high temperatures; minimal decomposition observed

Mechanism of Action

The mechanism of action of Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The bicyclic structure provides rigidity and stability, influencing its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Bicyclo[2.2.1]hept-5-en-2-yl Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Property/Application Reference
Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate C₁₁H₁₆O₂ 180.25 Isobutyrate ROMP monomer, surface coatings
Bicyclo[2.2.1]hept-5-en-2-ylmethyl acetate C₁₀H₁₄O₂ 166.22 Acetate Fast-polymerizing coatings
Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₂H₁₈O₂ 194.27 Butyl ester Hydrophobic polymers
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-fluorophenyl)urea C₁₄H₁₅FN₂O 246.29 Urea Enzyme inhibition studies
[Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane C₁₃H₂₄O₃Si 256.41 Silane Hybrid polymer synthesis

Biological Activity

Bicyclo(2.2.1)hept-5-en-2-yl isobutyrate is a bicyclic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure allows for a range of biological activities, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Chemical Structure

This compound has the following structural formula:

C11H16O2\text{C}_{11}\text{H}_{16}\text{O}_2

This compound features a bicyclic framework that is characteristic of several natural products and synthetic derivatives.

Antimicrobial Properties

Research indicates that bicyclic compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted its potential as an intermediate for developing novel antimicrobial agents, particularly against various bacteria and fungi . The compound's structure contributes to its ability to disrupt microbial cell membranes, leading to cell death.

Antioxidant Activity

The antioxidant properties of this compound have been investigated in the context of oxidative stress-related diseases. In vitro assays demonstrated that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage . This activity is crucial for potential applications in preventing diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers, indicating its potential use in treating inflammatory diseases . The mechanism appears to involve the modulation of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various derivatives of bicyclo compounds, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone, suggesting strong antibacterial activity .
  • Antioxidant Assessment : In a comparative analysis of several bicyclic compounds, this compound exhibited superior antioxidant activity compared to traditional antioxidants like ascorbic acid, demonstrating its potential as a natural antioxidant agent .
  • Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant decrease in serum levels of inflammatory cytokines such as TNF-alpha and IL-6 .

Data Summary

Biological ActivityMethodologyResults
AntimicrobialAgar diffusion assaySignificant inhibition against S. aureus and E. coli
AntioxidantDPPH scavenging assayHigher scavenging activity than ascorbic acid
Anti-inflammatoryLPS-induced modelReduced levels of TNF-alpha and IL-6

Q & A

Q. Table 1. Comparative Yields in Bicyclo Compound Syntheses

Compound TypeYield RangeKey Factors Affecting YieldReference
Ureas (Halogenated)29–68%Substituent electronegativity
Thiophene Derivatives27–41%Steric bulk of reagents
NHS Esters~70%Anhydrous conditions

Q. Table 2. NMR Chemical Shifts for Bicyclo Isobutyrate

Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Bicyclo (endo-CH)0.61–1.220–45
Isobutyrate CH31.1–1.2 (d)22.5, 27.8
Ester C=O-~170

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